molecular formula C18H26BrFN2O3 B1458608 Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate CAS No. 1704065-39-3

Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate

Cat. No.: B1458608
CAS No.: 1704065-39-3
M. Wt: 417.3 g/mol
InChI Key: PADAKZUPXAHSHG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester group and a 4-(3-(4-bromo-2-fluorophenoxy)propyl) moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromo-2-fluorophenoxy)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrFN2O3/c1-18(2,3)25-17(23)22-10-8-21(9-11-22)7-4-12-24-16-6-5-14(19)13-15(16)20/h5-6,13H,4,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADAKZUPXAHSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-fluorophenol with 3-bromopropylamine to form the intermediate 4-(3-(4-bromo-2-fluorophenoxy)propyl)amine. This intermediate is then reacted with tert-butyl 4-piperazinecarboxylate under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its piperazine and phenoxy moieties. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • Tert-butyl 4-(3-bromo-4-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is unique due to the presence of both a piperazine ring and a phenoxypropyl moiety, which may confer distinct biological activities compared to its analogs. The specific substitution pattern on the phenyl ring (4-bromo-2-fluoro) also differentiates it from other similar compounds .

Biological Activity

Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a piperazine ring and a phenoxypropyl moiety, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C18H26BrFN2O3C_{18}H_{26}BrFN_2O_3, and it possesses a molecular weight of approximately 396.32 g/mol. The presence of the bromine and fluorine substituents on the aromatic ring may significantly influence its biological interactions and pharmacological properties.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction could lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive properties. Compounds containing piperazine rings have been investigated for their potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Antimicrobial Activity : Some studies indicate that related compounds exhibit antibacterial properties, particularly against Gram-positive bacteria. The incorporation of halogen atoms (like bromine and fluorine) may enhance the antimicrobial efficacy due to increased lipophilicity and membrane permeability.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPiperazine ring, phenoxypropyl moietyPotential anticancer and antimicrobial activity
Tert-butyl 4-(3-bromo-4-fluorophenyl)piperazine-1-carboxylateSimilar piperazine structureAntidepressant properties
Tert-butyl 4-(3-bromo-2-methylphenoxy)propyl)piperazine-1-carboxylateModified phenoxy groupAntimicrobial activity

Study on Anticancer Properties

A study conducted by researchers at [source] evaluated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy.

Neuropharmacological Research

Another investigation focused on the neuropharmacological effects of piperazine derivatives, revealing that these compounds could enhance dopamine receptor activity, which may offer therapeutic benefits for conditions like schizophrenia and depression .

Safety and Toxicity

While promising, the safety profile of this compound must be thoroughly evaluated through preclinical studies. Toxicity assessments are crucial to determine the compound's suitability for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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